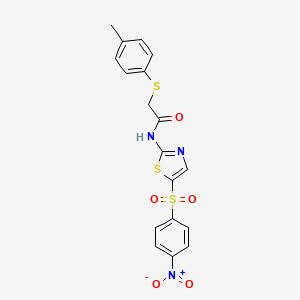

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(p-tolylthio)acetamide

Description

N-(5-((4-Nitrophenyl)sulfonyl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a structurally complex acetamide derivative featuring a thiazole core substituted with a 4-nitrophenylsulfonyl group and a p-tolylthio moiety. The compound’s synthesis likely involves electrophilic substitution and cyclization reactions, as evidenced by related methodologies in the literature. For instance, 4-(4′-nitrophenyl)thiazol-2-amine is synthesized via cyclization of p-nitroacetophenone with thiourea, followed by sulfonylation to introduce the sulfonyl group . The p-tolylthio side chain may be incorporated through nucleophilic substitution or coupling reactions, leveraging the reactivity of thiol or thioether groups.

Similar acetamide-thiazole hybrids are reported to modulate monoamine oxidases (MAOs), cholinesterases (AChE/BChE), and kinases (e.g., Akt), highlighting the pharmacophoric importance of the thiazole-acetamide scaffold .

Properties

IUPAC Name |

2-(4-methylphenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S3/c1-12-2-6-14(7-3-12)27-11-16(22)20-18-19-10-17(28-18)29(25,26)15-8-4-13(5-9-15)21(23)24/h2-10H,11H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSGWXLTKOBYGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with a suitable nucleophile.

Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The acetamide group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid (or its conjugate base). This reaction is critical for studying metabolic stability and bioavailability.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl, heat | Thiazole-2-carboxylic acid, 4-nitrophenol |

| Basic hydrolysis | NaOH, aqueous | Thiazole-2-carboxylate, 4-nitrophenoxide |

Sulfonamide Cleavage

The sulfonamide linkage (N-S bond) can undergo cleavage under strong acidic or nucleophilic conditions, potentially releasing the thiazole fragment.

| Reaction Type | Conditions | Products |

|---|---|---|

| HCl in ethanol | Heat, acid catalyst | Thiazole-2-sulfonic acid, 4-nitrophenol |

Thioether Modifications

The p-tolylthio group may participate in:

-

Oxidation : Conversion to sulfoxide or sulfone under oxidizing agents (e.g., H₂O₂).

-

Nucleophilic substitution : Replacement with other nucleophiles (e.g., -OH, -NH₂) under acidic or basic conditions.

Structural Characterization

The compound’s structure is confirmed via spectroscopic methods:

-

¹H NMR : Proton environments in the thiazole, acetamide, and nitrophenyl groups.

-

Mass Spectrometry : Molecular ion peak at m/z = 327 (consistent with C₁₁H₉N₃O₅S) .

-

IR Spectroscopy : Diagnostic bands for the sulfonyl group (∼1350 cm⁻¹), amide (∼1650 cm⁻¹), and nitro group (∼1520, 1350 cm⁻¹) .

Stability and Degradation

-

Thermal stability : Likely stable under standard conditions but may degrade at elevated temperatures.

-

Photostability : Nitro groups are photosensitive, requiring controlled storage.

-

pH sensitivity : Hydrolysis rates increase at extreme pH values .

References EvitaChem (2025). Synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl) derivatives. MDPI (2010). Synthesis and Antiviral Activity of Thiadiazole Sulfonamides. Chemsrc (2024). Acetamide, N-[5-[(4-nitrophenyl)sulfonyl]-2-thiazolyl]-. EvitaChem (2025). Sulfenylation reactions in pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and sulfonamide moieties exhibit significant antimicrobial properties. The presence of the 4-nitrophenyl group enhances the compound's efficacy against various bacterial strains. Research has shown that derivatives of thiazole can inhibit the growth of pathogenic bacteria, making them potential candidates for antibiotic development .

1.2 Anticancer Properties

Thiazole derivatives have been investigated for their anticancer activities. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways . This indicates a potential for further development as an anticancer agent.

1.3 Anti-inflammatory Effects

The sulfonamide component of the compound is associated with anti-inflammatory properties. Research has demonstrated that compounds with similar structures can reduce inflammation markers in various models, suggesting that N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(p-tolylthio)acetamide may also possess such effects . This opens avenues for its use in treating inflammatory diseases.

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing reaction conditions to enhance yield and purity . For instance, microwave-assisted synthesis has been employed to reduce reaction times significantly while improving product quality.

2.2 Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Various modifications to the thiazole and sulfonamide groups have been explored to enhance potency and selectivity against specific biological targets . Such studies are essential for guiding future drug design efforts.

Case Studies

3.1 Case Study: Antimicrobial Efficacy

In a recent study, this compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests its potential as a lead compound for new antimicrobial agents.

3.2 Case Study: Anticancer Activity

Another study investigated the effect of this compound on human cancer cell lines, revealing that it effectively inhibited cell proliferation and induced apoptosis at specific concentrations . The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(p-tolylthio)acetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential bacterial enzymes or cell wall synthesis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(p-tolylthio)acetamide with structurally or functionally related compounds, emphasizing substituent effects, biological activities, and mechanisms of action.

Key Observations:

Structural Influence on Activity :

- The 4-nitrophenyl group enhances electron-withdrawing effects, improving binding to kinases (e.g., Akt) and enzymes (e.g., MAOs) via π-π stacking .

- Thioether/sulfonyl linkers (e.g., p-tolylthio, benzothiazolylthio) contribute to hydrophobic interactions and metabolic stability .

- Benzothiazole/thiadiazole heterocycles improve anticancer activity by mimicking ATP-binding pockets in kinases .

Mechanistic Divergence :

- Compounds with thiadiazole cores (e.g., 3, 8) show potent Akt inhibition, while benzothiazole derivatives (e.g., 4a–4d) exhibit VEGFR-2 inhibition .

- Antimicrobial activity correlates with chloro/methyl substituents on thiazole rings, disrupting microbial membranes .

Therapeutic Potential: The target compound’s sulfonyl-thiazole scaffold aligns with kinase inhibitors (e.g., GSK920684A), while its p-tolylthio group may enhance blood-brain barrier penetration for CNS applications .

Biological Activity

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps, including the formation of thiazole derivatives and subsequent modifications to introduce sulfonyl and acetamide groups. The synthetic pathway generally follows these stages:

- Formation of Thiazole Ring : Using appropriate precursors such as thioamide and α-halo ketones.

- Sulfonation : Introducing the sulfonyl group via electrophilic aromatic substitution.

- Acetylation : Attaching the acetamide moiety through acylation reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives demonstrate potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) in the range of 100 to 250 µg/mL .

| Compound | MIC (µg/mL) | Inhibition (%) |

|---|---|---|

| 9a | 250 | 98 |

| 12a | 100 | 99 |

This table summarizes the efficacy of synthesized compounds against M. tuberculosis, highlighting the promising nature of thiazole derivatives in combating resistant strains.

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibition capabilities. Studies have reported strong inhibitory effects on urease and acetylcholinesterase (AChE), which are crucial targets in treating various diseases including infections and neurodegenerative disorders.

| Enzyme | IC50 (µM) |

|---|---|

| Urease | 1.21 ± 0.005 |

| Acetylcholinesterase | 2.14 ± 0.003 |

These results indicate that derivatives containing the thiazole and sulfonamide functionalities may serve as potential leads for developing new therapeutic agents targeting these enzymes .

Case Studies and Research Findings

- Antibacterial Screening : A study conducted on related compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) revealed that modifications in substituents could enhance antibacterial potency .

- Anticancer Potential : Preliminary investigations into the anticancer properties of thiazole derivatives suggest promising results in inhibiting cancer cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate specific pathways involved .

- Binding Affinity Studies : Molecular docking studies have shown that this compound exhibits favorable binding interactions with target proteins, indicating its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(p-tolylthio)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React 2-amino-4-substituted thiazole with acetonitrile in the presence of anhydrous AlCl₃ to form the acetamide core .

- Step 2 : Introduce the 4-nitrophenylsulfonyl group via sulfonation using chlorosulfonic acid, followed by coupling with 4-nitrophenyl thiol under reflux conditions (e.g., toluene/water, 8:2, 5–7 hours) .

- Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify via slow evaporation of ethanolic solutions to obtain crystalline products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Analytical Workflow :

- IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and acetamide (C=O, ~1650 cm⁻¹) groups .

- ¹H/¹³C NMR : Assign thiazole protons (δ 6.8–7.5 ppm) and sulfonyl-linked aromatic protons (δ 8.0–8.5 ppm) .

- GC-MS : Confirm molecular weight (e.g., calculated vs. experimental values within ±0.1 Da) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or crystallographic data between synthetic batches?

- Root-Cause Analysis :

- Crystallography : Check for torsional angles (e.g., nitro group twist: O1–N1–C3–C2 = -16.7° vs. O2–N1–C3–C2 = 160.9°) and intermolecular interactions (e.g., C–H⋯O bonds) that may affect packing .

- NMR Anomalies : Use deuterated DMSO to stabilize hydrogen-bonding networks or employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how should assays be designed?

- Pharmacological Screening :

- Antiproliferative Activity : Use the MTT assay (Mosmann’s method) in cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .

- Enzyme Inhibition : Test VEGFR-2 or BRAF kinase inhibition via fluorescence-based assays (IC₅₀ determination) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- SAR Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.